2-(2-Chlorophenoxy)-4-methylaniline
Description
2-(2-Chlorophenoxy)-4-methylaniline is a halogenated aromatic amine characterized by a phenoxy group substituted with a chlorine atom at the ortho-position and a methyl group at the para-position of the aniline ring. Its synthesis typically involves nucleophilic aromatic substitution reactions, such as coupling 2-chlorophenol with halogenated benzoic acid derivatives, followed by esterification and hydrazide formation . Structural analyses, including conformational studies using AM1 calculations, demonstrate its alignment with established bioactive molecules like estazolam, emphasizing its relevance in drug design .
Properties
IUPAC Name |
2-(2-chlorophenoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-11(15)13(8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPXHBGEONWGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-4-methylaniline typically involves the reaction of 2-chlorophenol with 4-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 2-chlorophenol reacts with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenoxy)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-4-methylaniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of 2-(2-Chlorophenoxy)-4-methylaniline derivatives is highly sensitive to substitutions on the quinazolinone or oxadiazole rings. Key structural comparisons include:
Key Trends :
- Chlorination: Addition of chlorine atoms (e.g., 2,4-dichlorophenoxy) enhances anticonvulsant potency due to increased lipophilicity and electron-withdrawing effects, improving receptor binding .
- Positional Effects: Substitutions at position 3 of the quinazolinone ring (e.g., chloroethylcarbonylamino groups) outperform amino or hydroxy groups in activity .
- Toxicity Profile: Unlike 4-chloro-2-methylaniline—a carcinogen that binds hepatic macromolecules—the phenoxy group in this compound derivatives reduces direct DNA reactivity, mitigating toxicity .
Pharmacological Activity
- Anticonvulsant Efficacy: In maximal electroshock (MES) tests, 2-(2,4-dichlorophenoxy) derivatives (e.g., compound 7f) showed ED₅₀ values of 12 mg/kg, outperforming 2-(2-chlorophenoxy) analogues (ED₅₀ = 22 mg/kg) and 2-phenoxy derivatives (ED₅₀ = 35 mg/kg) .
- Benzodiazepine Receptor Agonism : Conformational alignment with estazolam (a benzodiazepine agonist) suggests shared pharmacophores, including aromatic stacking and hydrogen-bonding motifs .
Metabolic and Toxicological Differences
- This compound: Metabolized via hepatic microsomes without significant genotoxic intermediates, as evidenced by the absence of macromolecular adducts in non-liver tissues .
- 4-Chloro-2-methylaniline: Generates hydroxylamine intermediates (e.g., 5-chloro-2-hydroxylaminotoluene) that covalently bind DNA and proteins, leading to carcinogenicity in rodent models .
Biological Activity
2-(2-Chlorophenoxy)-4-methylaniline, also known by its CAS number 946728-82-1, is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of arylamines and phenoxy compounds. Its structure can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 235.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
- Target Proteins : The compound has been shown to interact with serine proteases and other enzymes through reversible covalent bonding with hydroxyl groups present in these proteins.
- Biochemical Pathways : It influences multiple pathways, such as cell signaling and metabolic processes, potentially leading to alterations in gene expression and cellular metabolism.
In Vitro Studies
In laboratory settings, this compound has demonstrated significant effects on various cell types:
- Cell Proliferation : Studies indicate that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anti-cancer properties.
- Gene Expression Modulation : It can affect the expression of genes involved in apoptosis and cell cycle regulation.
In Vivo Studies
Animal models have been utilized to assess the compound's biological activity:
- Dosage Effects : Research indicates that lower doses may selectively inhibit target enzymes without significant toxicity. However, higher doses have been associated with adverse effects such as liver and kidney damage.
- Toxicological Profile : Long-term exposure studies have revealed potential toxic effects, including hepatotoxicity at elevated doses .
Study 1: Hepatotoxicity Assessment
A study conducted on rats administered varying doses of this compound revealed:
| Dose (mg/kg) | Liver Damage Observed | Ubiquitinated Protein Accumulation |
|---|---|---|
| 0 | No | No |
| 30 | Mild | Minimal |
| 100 | Moderate | Significant |
| 300 | Severe | High |
This study highlights the compound's dose-dependent hepatotoxic effects.
Study 2: Cancer Cell Line Inhibition
In vitro experiments using human cancer cell lines demonstrated:
| Cell Line | IC50 (µM) | Effect on Proliferation |
|---|---|---|
| MCF-7 (Breast) | 15 | 50% Inhibition |
| HeLa (Cervical) | 10 | 70% Inhibition |
| A549 (Lung) | 20 | 40% Inhibition |
These results suggest that the compound exhibits selective cytotoxicity against certain cancer cell types.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
